2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
Overview
Description
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a heterocyclic compound with the molecular formula C6H6ClN3. It is a derivative of pyrrolopyrimidine, characterized by the presence of a chlorine atom at the 2-position and a dihydro structure at the 6,7-positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and is considered a potential target for cancer therapy .
Mode of Action
This compound interacts with ATR kinase, inhibiting its function . This inhibition disrupts the DDR, leading to an accumulation of single-strand breaks in DNA . The compound’s interaction with ATR kinase and the resulting changes in DDR are the basis of its anticancer activity .
Biochemical Pathways
The compound affects the DNA damage response pathway . By inhibiting ATR kinase, it disrupts the normal response to replication stress, leading to an accumulation of single-strand breaks in DNA . This disruption of the DDR pathway can lead to cell death, particularly in cancer cells that rely on DDR for survival .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of the DDR pathway and the induction of cell death in cancer cells . By inhibiting ATR kinase, the compound causes an accumulation of single-strand breaks in DNA, which can lead to cell death .
Biochemical Analysis
Biochemical Properties
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with receptor-interacting protein kinase 1 (RIPK1), where this compound exhibits potent inhibitory activity . This interaction is significant as RIPK1 is involved in necroptosis, a form of programmed cell death. The compound’s ability to inhibit RIPK1 suggests potential therapeutic applications in treating necroptosis-related diseases.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response . This inhibition can lead to altered cell cycle progression and increased sensitivity to DNA-damaging agents, highlighting its potential as a chemotherapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its interaction with ATR kinase results in the inhibition of this enzyme’s activity, thereby affecting the DNA damage response pathway . Additionally, the compound’s lipophilicity allows it to diffuse easily into cells, facilitating its interaction with intracellular targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Its activity may diminish over extended periods, necessitating careful handling and storage to maintain its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For instance, studies have reported that high doses of similar compounds can lead to adverse effects on liver and kidney function . Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound does not inhibit histamine metabolism, reducing the risk of side reactions on metabolism . This property makes it a favorable candidate for further development in medicinal chemistry.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s lipophilicity allows it to diffuse easily into cells, where it can accumulate and exert its effects . Understanding its transport and distribution is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with ATR kinase suggests localization to the nucleus, where it can influence the DNA damage response pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrimidine with a suitable amine, followed by cyclization to form the desired pyrrolopyrimidine structure. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yield and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction Reactions: The dihydro structure at the 6,7-positions can be oxidized to form the corresponding pyrrolo[3,4-D]pyrimidine, or reduced to yield fully saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: It is used in the study of cellular signaling pathways and the development of probes for biological imaging.
Industrial Applications: The compound is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine
- 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine
- 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine
Uniqueness
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is unique due to its specific substitution pattern and dihydro structure, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced potency as a kinase inhibitor and greater selectivity towards certain molecular targets .
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-6-9-2-4-1-8-3-5(4)10-6/h2,8H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPICIAGVDFWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624523 | |
Record name | 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954232-71-4 | |
Record name | 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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